molecular formula C5H4N4OS B3043338 5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one CAS No. 848691-22-5

5-Aminothiazolo[4,5-d]pyrimidin-2(3h)-one

Cat. No.: B3043338
CAS No.: 848691-22-5
M. Wt: 168.18 g/mol
InChI Key: CGLJYFPRPQWKTN-UHFFFAOYSA-N
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Description

5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminopyrimidin-5-yl thiocyanates with suitable reagents under controlled conditions . Another approach includes the cyclization of thiazole-4,5-dicarboxamide using potassium hypobromite .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or amino groups .

Scientific Research Applications

5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Thiazolo[5’,4’5,6]pyrano[2,3-d]pyrimidine: Features an additional fused pyrano ring.

    Pyrimido[4,5-d]pyrimidine: Contains two fused pyrimidine rings

Uniqueness

5-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one is unique due to its specific fusion of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development .

Properties

IUPAC Name

5-amino-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c6-4-7-1-2-3(8-4)9-5(10)11-2/h1H,(H3,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLJYFPRPQWKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848691-22-5
Record name 5-Amino-3H-thiazolo[4,5]pyrimidine-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of NaOH (0.6 g, 15 mmol, 3 eq) in water (20 ml) was added 5-amino-3H-thiazolo[4,5-d]pyrimidin-2-thione (0.92 g, 5 mmol, 1.0 eq). The mixture was stirred to dissolve. Urea hydrogen peroxide (2.8 g, 30 mmol, 6 eq) was slowly added dropwise to the above solution, keeping the temperature below 50° C. The reaction was then cooled down to room temperature (about 25° C.). Concentrated HCl (37%, 6 ml) was added to the above solution until the pH is less than 1. The mixture is stirred at room temperature for 30 minutes. Celite (2 g) was added to the solution and the solution was filtered and washed with water (10 ml). To the filtrate was added 50% NaOH solution to adjust the pH to 5-5.5. The solution was heated up to 50-60° C. for 30 minutes. The resulting solution was cooled down to room temperature, filtered, and washed with water, dried at 50° C. under vacuum to give 0.56 g (67%) of 5-amino-3H-thiazolo[4,5-d]pyrimidin-2-one as a pale yellow solid. 1H NMR, HPLC and LCMS analyses of this product are identical to the product described from Procedure A in Step 2 of Example 1 above.
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Amino-3H-thiazolo[4,5-d]pyrimidin-2-thione (0.24 g, 1.3 mmol, 1.0 eq) was dissolved in 8 ml water containing 0.1 g NaOH (2.5 mmol, 2.5 eq). The resulting solution was heated to 80° C. A solution of sodium hypochlorite (NaClO) (4.4 ml, 10-13% solution, 5 eq) was added slowly to the above solution at about 80° C. and stirring was continued at 80-90° C. for 30 minutes. The solution was cooled down to about 70° C. and a concentrated HCl solution (0.3 ml, 37%, 2.3 eq.) was added, after which the resulting solution was heated to 80-90° C. for one hour. The reaction mixture was cooled down to room temperature and filtered through a pad of celite. The pH of the filtrate was adjusted to 5-5.5 using 10% NaOH solution. The resulting mixture was heated up to 60° C. for 1 hour, cooled to room temperature and stirred for at least two hours, filtered and washed with water and acetonitrile to afford 0.06 g (27%) of 5-amino-3H-thiazolo[4,5-d]pyrimidin-2-one as a pale yellow solid. 1H NMR, HPLC and LCMS analyses of this product are identical to the product described in Step 3 of Example 1.
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of NaOH (0.6 g, 15 mmol, 3 eq) in water (20 ml) was added 5-amino-3H-thiazolo[4,5-d]pyrimidin-2-thione (0.92 g, 5 mmol, 1.0 eq). The mixture was stirred to dissolve. An aqueous solution of H2O2 (0.68 g, 2.3 ml (30%), 20 mmol, 4 eq) was slowly added dropwise to the above solution, keeping the temperature below 50° C. The reaction was then cooled down to room temperature (about 25° C.). Concentrated HCl (37%, 6 ml) was added to the above solution until the pH is less than 1. The mixture is stirred at room temperature for 30 minutes. Celite (2 g) was added to the suspension and the suspension was filtered and washed with water (10 ml). To the filtrate was added 50% NaOH solution to adjust the pH to 5-5.5, stirred for 30 minutes, filtered, washed with water, and dried at 50° C. under vacuum to give 0.52 g (62%) of 5-amino-3H-thiazolo[4,5-d]pyrimidin-2-one as a pale yellow solid. 1H NMR (400 MHz, d6-DMSO) δ 6.70 (s, 2H, ex. D2O), 8.2 (s, 1H), 12.2 (br s, 1H, ex. D2O); MS (+)-ES [M+H]+ m/z 169.
Name
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Compound 85 (1.22 g, 7.47 mmol), guanidine hydrochloride (2.13 g, 22.4 mmol), K2CO3 (1.03 g, 7.47 mmol), and NaHCO3 (1.88 g, 22.3 mmol) was suspended in DMF and heated for two days at 110° C. Upon consumption of the starting material as determined by TLC, the solvent was removed under vacuurn. The solid residue was triturated with water. An analytically pure sample of 86 was obtained by HPLC (ODS-A C18; 3-97% CH3CN/H2O gradient; 1.0 mL/min). Tan solid: HPLC Rt=1.63 min; Rf=0.45 (2% H2O, 8% Methanol, 90% Ethyl acetate); 1H NMR (400 MHz, d6-DMSO) δ 8.11 (s, 1H), 6.67 (s, 2H); MS (+)-ES [M+H]+ 169; Elemental analysis for C5H4N4OS.0.1 CH3CN.0.1 H2O: calc'd: C, 35.88; H, 2.61; N, 32.99; S, 18.42. Found: C, 35.96; H, 2.75; N, 32.56; S, 18.42.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step Two
Name
Quantity
1.03 g
Type
reactant
Reaction Step Three
Quantity
1.88 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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